molecular formula C8H10BrNO2S B6615146 1-(3-bromophenyl)ethane-1-sulfonamide CAS No. 1250334-76-9

1-(3-bromophenyl)ethane-1-sulfonamide

Cat. No.: B6615146
CAS No.: 1250334-76-9
M. Wt: 264.14 g/mol
InChI Key: VCKATSMTLKLRCW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO2S. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)ethane-1-sulfonamide typically involves the bromination of phenyl ethane sulfonamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Bromophenyl)ethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)ethane-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and sulfonamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

    1-(4-Bromophenyl)ethane-1-sulfonamide: Similar structure but with the bromine atom at the para position.

    1-(2-Bromophenyl)ethane-1-sulfonamide: Bromine atom at the ortho position.

Uniqueness: 1-(3-Bromophenyl)ethane-1-sulfonamide is unique due to its specific bromine substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its ortho and para counterparts .

Properties

IUPAC Name

1-(3-bromophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKATSMTLKLRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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